Product packaging for DS19161384(Cat. No.:)

DS19161384

Cat. No.: B1192656
M. Wt: 421.4284
InChI Key: GHTWTHJHQYRTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DS19161384 is a 7'-fluoro benzimidazole derivative identified as a potent and selective intermediate agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . This compound was developed through structure-activity relationship (SAR) studies exploring backups for the PPARγ modulator DS-6930, with a focus on modifications to the benzimidazole ring system . In preclinical studies, this compound demonstrated robust reduction of plasma glucose, showcasing significant pharmacological efficacy for research into metabolic disorders . The compound also exhibits an excellent drug metabolism and pharmacokinetic (DMPK) profile, making it a valuable tool compound for investigative purposes . Its distinct mechanism of action is associated with a selective cofactor recruitment profile, which is believed to contribute to a superior safety and efficacy profile compared to older, full-agonist therapies . This compound is presented for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H20FN3O4

Molecular Weight

421.4284

IUPAC Name

3-((6-((2,6-dimethylpyridin-3-yl)oxy)-7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid

InChI

InChI=1S/C23H20FN3O4/c1-13-7-9-18(14(2)25-13)31-19-10-8-17-22(21(19)24)27(3)20(26-17)12-30-16-6-4-5-15(11-16)23(28)29/h4-11H,12H2,1-3H3,(H,28,29)

InChI Key

GHTWTHJHQYRTGW-UHFFFAOYSA-N

SMILES

CC(N=C1C)=CC=C1OC(C(F)=C2N3C)=CC=C2N=C3COC4=CC(C(O)=O)=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DS19161384;  DS 19161384;  DS-19161384; 

Origin of Product

United States

Molecular and Cellular Pharmacology of Ds19161384

Identification and Characterization of PPARγ as the Primary Molecular Target of DS19161384

This compound was identified through derivatization efforts aimed at discovering backup candidates for DS-6930, a potent and selective PPARγ modulator. These efforts involved the replacement of the 2-pyridine ring in DS-6930 with 3- or 4-pyridyl groups and subsequent modifications of the benzimidazole (B57391) ring. The 7'-fluoro benzimidazole derivative, designated as compound 3g or this compound, was found to be a potent modulator of PPARγ.

The primary molecular target of this compound is the peroxisome proliferator-activated receptor gamma (PPARγ), a ligand-activated transcription factor belonging to the nuclear receptor superfamily. PPARγ is a key regulator of adipogenesis, glucose homeostasis, and lipid metabolism. The interaction of this compound with PPARγ has been confirmed through various in vitro and in vivo studies, which have demonstrated its high affinity and selectivity for this receptor.

Agonistic Profile of this compound: Intermediate Agonism at PPARγ

Full agonists of PPARγ, such as the thiazolidinediones (TZDs) pioglitazone (B448) and rosiglitazone (B1679542), have demonstrated robust pharmacological efficacy but are associated with adverse effects. In contrast, this compound is characterized as a potent intermediate agonist of PPARγ. This intermediate level of agonism is a deliberate design feature aimed at achieving a balanced therapeutic effect with an improved safety profile.

The intermediate agonism of this compound signifies that while it activates PPARγ, it does so to a lesser extent than full agonists. This nuanced activation is believed to be sufficient to elicit the desired therapeutic responses, such as robust plasma glucose reductions, while potentially mitigating the adverse effects associated with maximal receptor activation.

Table 1: Comparative Agonistic Profile of PPARγ Ligands
CompoundAgonist TypeReported Efficacy
RosiglitazoneFull AgonistRobust pharmacological efficacy
PioglitazoneFull AgonistRobust pharmacological efficacy
This compoundIntermediate AgonistRobust plasma glucose reductions

Mechanisms of PPARγ Ligand Binding and Receptor Activation by this compound

The mechanism by which this compound binds to and activates PPARγ has been elucidated through X-ray crystallography. The crystal structure of this compound (referred to as 3g) in complex with the PPARγ ligand-binding domain (LBD) has been determined (PDB ID: 6IZN).

The binding mode of this compound to the PPARγ LBD is distinct from that of full agonists. A key feature of this interaction is the avoidance of a direct interaction with Tyr473 on helix 12 of the LBD. This specific binding mode is thought to be crucial for its intermediate agonist activity. The binding is further stabilized by hydrogen bonds. This distinct binding mode, which is also a characteristic of its parent compound DS-6930, is believed to be responsible for the selective recruitment of cofactors and the subsequent unique pharmacological profile.

Table 2: Crystallographic Data for this compound in Complex with PPARγ-LBD
ParameterValue
PDB ID6IZN
Key Interaction ResidueAvoidance of direct interaction with Tyr473
Observed InteractionsHydrogen bonds

Selective Cofactor Recruitment by this compound in PPARγ Signaling

The differential binding of ligands to the PPARγ LBD leads to distinct conformational changes in the receptor, which in turn dictates the recruitment of a specific set of coactivator and corepressor proteins. This selective cofactor recruitment is a hallmark of selective PPARγ modulators (SPPARγMs) and is central to their mechanism of action.

For the parent compound, DS-6930, it has been demonstrated that its superior safety profile is attributable to a distinct binding mode that leads to the selective recruitment of cofactors. While specific cofactor recruitment assays for this compound are not detailed in the available literature, it is highly probable that as a derivative of DS-6930 with a similar binding mode, this compound also engages in selective cofactor recruitment. This would involve the preferential recruitment of certain coactivators, such as RIP140 and PGC1α, while not affecting other canonical factors, leading to a more targeted and nuanced downstream signaling cascade.

Downstream Transcriptional Regulation Modulated by this compound-Activated PPARγ

The activation of PPARγ and the subsequent recruitment of cofactors initiate a cascade of transcriptional events. The PPARγ/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.

The downstream transcriptional regulation by this compound-activated PPARγ is expected to be selective, favoring the expression of genes involved in beneficial metabolic effects while having a lesser impact on genes associated with adverse effects. The observed robust reductions in plasma glucose in preclinical studies with this compound are a direct consequence of this transcriptional modulation. It is hypothesized that this compound selectively upregulates genes involved in insulin (B600854) sensitization and glucose uptake and metabolism, while having a diminished effect on genes related to adipogenesis and fluid retention, which are often associated with the adverse effects of full PPARγ agonists.

Structural Basis of Ds19161384 Activity

Chemical Scaffolding and Structural Features of DS19161384

This compound is characterized as a 7′-fluoro benzimidazole (B57391) derivative, designated as compound 3g in relevant studies. wikipedia.orgmims.comciteab.comfishersci.ca It belongs to a series of compounds that originated from DS-6930, which itself is described as possessing benzoic acid, benzimidazole, and pyridine (B92270) moieties. wikipedia.org The strategic introduction of a fluorine atom at the 7' position of the benzimidazole ring is a defining structural feature of this compound, distinguishing it from earlier analogues and contributing significantly to its observed pharmacological profile. wikipedia.orgmims.comciteab.comfishersci.ca

Structure-Activity Relationship (SAR) Studies of Benzimidazole and Pyridyl Derivatives Related to this compound

The discovery of this compound was a result of detailed SAR investigations, particularly focusing on modifications to the pyridine and benzimidazole rings of DS-6930 derivatives. These studies aimed to optimize potency while mitigating the adverse effects associated with full PPARγ agonists like thiazolidinediones (TZDs). wikipedia.orgmims.com

Early derivatization efforts involved replacing the 2-pyridine ring of DS-6930 with 3- or 4-pyridyl groups. Generally, the introduction of substituents directly onto the pyridine ring did not yield potent partial agonists. wikipedia.orgmims.comciteab.com This observation guided further modifications towards the benzimidazole core to achieve the desired intermediate agonistic activity.

Modifications to the benzimidazole ring proved crucial in identifying potent intermediate agonists. While 4′-alkoxy substituted benzimidazoles failed to demonstrate potent efficacy in in vivo studies, the 7′-fluoro benzimidazole modification, as seen in this compound, was highly successful. wikipedia.orgmims.comciteab.comfishersci.ca This specific fluorination led to robust plasma glucose reductions and favorable drug metabolism and pharmacokinetic (DMPK) profiles, highlighting the critical role of this substituent in optimizing the compound's therapeutic potential. wikipedia.orgwikipedia.org

The SAR studies on 3-pyridines revealed that unsubstituted 3-pyridine derivatives (e.g., compound 1a) exhibited poor agonist potency. Unlike the earlier 2-pyridine series, the introduction of a methyl group on the 3-pyridine ring (compounds 1b–1e) did not lead to improved in vitro potency, despite enhancing membrane permeability. wikipedia.org This suggests a distinct SAR for the 3- and 4-pyridyl derivatives compared to the 2-pyridyl series, necessitating the focus on benzimidazole modifications to achieve the desired activity.

X-ray Crystallographic Analysis of PPARγ Ligand Binding Domain (LBD) in Complex with this compound Analogues

While a direct X-ray crystallographic structure of PPARγ LBD in complex with this compound was not explicitly detailed in the search results, studies on its analogues, such as compound 1l, have been conducted. The crystal structure of the PPARγ-LBD complexed with compound 1l (PDB entry: 6IZM) has been investigated at a resolution of 1.80 Å. guidetopharmacology.org This analogue was found to exhibit a binding mode similar to that of DS-6930, providing insights into the general binding characteristics of this class of PPARγ modulators. wikipedia.org Such crystallographic data are invaluable for understanding the precise molecular interactions and guiding further rational drug design.

Molecular Interactions Driving Intermediate Agonism and Cofactor Selectivity of this compound

The design strategy for this compound and its predecessors, like DS-6930, focused on developing safer PPARγ modulators by avoiding the adverse effects associated with full agonists. wikipedia.orgmims.com This was achieved by designing compounds that prevent direct interaction with helix 12 of the PPARγ LBD, a region known to be crucial for the full agonistic activity and associated side effects of TZD drugs. mims.com

The intermediate agonism of this compound is driven by its ability to selectively recruit cofactors. DS-6930, from which this compound was derived, demonstrated a superior safety profile attributed to its distinct binding mode and selective recruitment of cofactors. wikipedia.org This selective modulation of cofactor recruitment, rather than a full activation of all canonical factors, is believed to be the underlying mechanism for its intermediate agonism and its ability to reduce plasma glucose effectively with fewer PPARγ-related adverse effects compared to full agonists like rosiglitazone (B1679542). wikipedia.orgmims.com

Preclinical Pharmacological Evaluation of Ds19161384

In Vitro Assays for PPARγ Agonistic Potency and Selectivity

DS19161384 exhibits high potency and selectivity for PPARγ, a nuclear receptor crucial for regulating lipid and glucose metabolism. medchemexpress.comprobechem.comacetherapeutics.comchemsrc.comtargetmol.commedchemexpress.com Its design as a partial agonist is notable, aiming to selectively modulate receptor activity and potentially mitigate adverse effects associated with full PPARγ agonists. nih.govacs.org

Cell-Based Reporter Gene Assays for PPARγ Transcriptional Activity

In cell-based reporter gene assays, this compound demonstrated potent agonistic activity on PPARγ. The compound achieved an EC50 (half maximal effective concentration) of 41 nM, with a maximal efficacy (Emax) of 68%. This partial agonistic profile suggests a modulated activation of PPARγ transcriptional activity. medchemexpress.comprobechem.comchemsrc.com

Table 1: PPARγ Agonistic Potency of this compound in Cell-Based Reporter Gene Assays

ParameterValue
EC5041 nM
Emax68%

Receptor Binding and Displacement Studies

This compound has been shown to bind to the PPARγ ligand-binding domain (LBD) in ligand competitive binding assays. researchgate.net The partial agonistic nature of this compound is attributed to a distinct binding mode that avoids direct interaction with helix 12 of the PPARγ-LBD. This selective cofactor recruitment mechanism is proposed to contribute to its modulated pharmacological profile. nih.govacs.org

Evaluation of this compound across PPAR Isoforms (PPARα, PPARδ)

Beyond its potent activity on PPARγ, this compound was also evaluated for its selectivity across other peroxisome proliferator-activated receptor isoforms, namely PPARα and PPARδ. In these evaluations, this compound showed limited activation of PPARα, exhibiting only 13% activation at a concentration of 10 µM. Furthermore, no activation was observed for PPARδ at the same concentration (10 µM). This demonstrates a high degree of selectivity for the PPARγ isoform. medchemexpress.com

Table 2: Selectivity Profile of this compound across PPAR Isoforms

PPAR IsoformActivation at 10 µM
PPARγPotent Agonist
PPARα13% Activation
PPARδNo Activation

In Vivo Assessment of this compound in Disease Models

Preclinical in vivo studies have demonstrated the efficacy of this compound in improving metabolic parameters in various animal models of diabetes. medchemexpress.comresearchgate.net

Investigation of Glucose Homeostasis Regulation in Preclinical Diabetic Models

This compound has been investigated for its ability to regulate glucose homeostasis in preclinical diabetic models, including rats and Zucker diabetic fatty (ZDF) rats. medchemexpress.comresearchgate.net Oral administration of this compound (0.1-3 mg/kg) for three weeks resulted in a dose-dependent reduction in plasma glucose levels in rats. medchemexpress.com Notably, a dose of 0.3 mg/kg led to a robust 47% reduction in plasma glucose compared to the vehicle control. medchemexpress.com This indicates a significant glucose-lowering effect.

Table 3: Effect of this compound on Plasma Glucose Reduction in Rats

Dose (mg/kg, p.o.)Duration of TreatmentPlasma Glucose Reduction (vs. Vehicle Control)
0.33 weeks47%

Pharmacokinetic and Drug Metabolism Properties (DMPK) in Preclinical Species

The evaluation of Pharmacokinetic and Drug Metabolism Properties (DMPK) is a critical phase in preclinical drug development, providing insights into how a drug is absorbed, distributed, metabolized, and excreted (ADME) within a living organism. These studies are essential for predicting a drug's behavior in the human body, identifying potential risks, and optimizing drug design for improved therapeutic outcomes. nih.gov DMPK assessments help to determine metabolic stability, identify primary metabolites, pinpoint metabolic routes, and assess the potential for drug-drug interactions.

In the context of this compound, preclinical investigations have consistently reported "excellent DMPK profiles." nih.govchem960.comnih.govccsenet.org This qualitative assessment suggests that the compound exhibits favorable characteristics regarding its absorption, distribution, metabolism, and excretion in the animal models studied. The reported "excellent DMPK profiles" indicate that this compound is likely to possess properties such as adequate bioavailability, appropriate systemic exposure, and a metabolism pathway that does not lead to significant accumulation or the formation of harmful byproducts. nih.gov

Specifically, this compound (7'-fluoro benzimidazole (B57391) 3g) was found to result in robust plasma glucose reductions coupled with these excellent DMPK profiles in preclinical settings. nih.govchem960.comnih.govccsenet.org This suggests that the compound maintains sufficient concentrations in the plasma to exert its therapeutic effects while being processed and eliminated efficiently by the body.

Detailed Research Findings and Data Tables

While multiple sources affirm the "excellent DMPK profiles" of this compound in preclinical species, detailed quantitative data, such as specific values for half-life, clearance, volume of distribution, maximum plasma concentration (Cmax), time to maximum concentration (Tmax), oral bioavailability, or specific metabolite profiles across different preclinical species (e.g., mice, rats, monkeys, dogs), are not explicitly provided in the publicly available literature consulted. Therefore, a comprehensive data table with specific numerical pharmacokinetic parameters for this compound cannot be generated from the available information.

The general statement of "excellent DMPK profiles" implies that the compound demonstrated desirable ADME characteristics during its preclinical evaluation, supporting its progression in the research pipeline as a promising selective PPARγ modulator.

Chemical Synthesis and Derivatization for Research

Synthetic Methodologies for DS19161384 and its Analogues

The synthesis of this compound and its analogues was part of a broader program to identify potent and selective PPARγ modulators with improved safety profiles compared to conventional thiazolidinedione (TZD) full agonists like pioglitazone (B448) and rosiglitazone (B1679542) ontosight.aiciteab.com. The initial lead compound, DS-6930, was designed by replacing the TZD group in efatutazone (CS-7017) to develop a partial agonist that avoids direct interaction with helix 12 of the PPARγ ligand-binding domain (LBD) citeab.com.

Subsequent derivatization efforts focused on modifying the structural backbone of DS-6930. Initial attempts involved replacing the 2-pyridine ring in DS-6930 with 3- or 4-pyridyl groups. However, these modifications, including the introduction of substituents on the pyridine (B92270) ring, did not yield potent partial agonists ontosight.aiidrblab.net. The focus then shifted to modifications of the benzimidazole (B57391) ring ontosight.aiidrblab.net. Specifically, 4'-alkoxy substituted benzimidazoles were found to lack potent efficacy in vivo ontosight.aiidrblab.netmims.comdrugbank.com. In contrast, the introduction of a 7'-fluoro substituent on the benzimidazole ring led to the identification of this compound (compound 3g), which demonstrated robust plasma glucose reductions and excellent DMPK profiles ontosight.aiidrblab.netmims.comdrugbank.com. While the detailed, step-by-step synthetic pathway for this compound is not explicitly detailed in the available literature, the systematic exploration of benzimidazole modifications underscores a targeted synthetic approach to fine-tune the compound's pharmacological properties.

Strategy for Chemical Derivatization to Explore Structure-Activity Relationships

The exploration of Structure-Activity Relationships (SAR) for this compound and its related compounds was a systematic process aimed at optimizing their PPARγ modulating activity and safety. The strategy involved:

Initial Scaffold Modification: Beginning with DS-6930, researchers explored modifications to the pyridine ring, including replacing the 2-pyridine with 3- or 4-pyridyl groups ontosight.aiidrblab.net.

Benzimidazole Ring Modifications: When pyridine modifications proved insufficient for achieving desired partial agonist activity, the focus shifted to the benzimidazole core. This involved introducing various substituents to this part of the molecule ontosight.aiidrblab.net.

Fluorination Strategy: The successful identification of this compound highlights the impact of fluorination at the 7'-position of the benzimidazole ring. This specific modification was critical in achieving the desired robust pharmacological efficacy and favorable DMPK properties ontosight.aiidrblab.netmims.comdrugbank.com.

Quantitative SAR (QSAR) Studies: Although not explicitly detailed for this compound, SAR studies typically involve quantitative analysis to correlate chemical structure with biological activity, guiding further derivatization flybase.orgnih.govnih.gov. The extensive synthesis of over 1,500 analogues and their testing indicates a comprehensive SAR investigation wikipedia.org.

This systematic derivatization strategy allowed for the fine-tuning of molecular interactions with the PPARγ receptor, leading to compounds with improved therapeutic indices.

Development of Synthetic Routes for Scalable Research Production

The discovery of this compound was the result of synthesizing and testing more than 1,500 analogues wikipedia.org. This high volume of compound generation necessitates the development of efficient and potentially scalable synthetic routes. While specific details on the industrial-scale production of this compound are not publicly available, the ability to produce such a large number of diverse analogues implies that the underlying synthetic methodologies were amenable to high-throughput and potentially automated synthesis systems drugbank.com. The focus in research production is often on optimizing reaction conditions, yields, and purification steps to enable rapid and cost-effective synthesis of compounds for biological evaluation. The transition from lead identification to preclinical candidate selection often involves optimizing synthetic pathways for increased efficiency and purity, which are prerequisites for eventual large-scale production.

Role of Synthetic Chemistry in Optimizing Biological Profiles of PPARγ Modulators

Synthetic chemistry played a pivotal role in optimizing the biological profiles of PPARγ modulators, moving beyond the limitations of earlier TZD full agonists. The adverse effects associated with TZDs, such as peripheral edema, bone fracture, carcinogenicity, and cardiovascular risks, necessitated the development of safer alternatives ontosight.aiciteab.com.

The strategic application of synthetic chemistry enabled:

Targeted Modulation: By systematically altering the chemical structure, synthetic chemists aimed to achieve selective PPARγ modulation, specifically intermediate or partial agonism, to mitigate the side effects linked to full agonism ontosight.aiciteab.com.

Improved Safety Profile: The design of DS-6930 and subsequently this compound focused on avoiding direct interactions with specific residues (e.g., Tyr473 on helix 12) within the PPARγ LBD, which are thought to be responsible for the adverse effects of full agonists ontosight.aiciteab.com. Synthetic modifications were crucial in achieving this distinct binding mode.

Enhanced Pharmacokinetic Properties: Synthetic modifications were also instrumental in optimizing DMPK profiles, ensuring that the compounds exhibit good absorption, distribution, metabolism, and excretion characteristics, which are vital for in vivo efficacy and drugability ontosight.aiidrblab.netwikipedia.orgmims.com.

Discovery of Novel Chemotypes: Synthetic chemistry facilitates the exploration of diverse chemical spaces, leading to the discovery of novel chemotypes with unique binding modes and improved therapeutic indices, as exemplified by this compound guidetopharmacology.orgidrblab.net.

The success of this compound, with its robust plasma glucose reduction and excellent DMPK profiles, stands as a testament to the critical role of synthetic chemistry in designing and optimizing drug candidates with a favorable balance of efficacy and safety for metabolic disorders ontosight.aiwikipedia.org.

Detailed Research Findings

The research on this compound provided key findings regarding its potency and efficacy:

ParameterValueUnitContextSource
PPARγ EC50246nMIn vitro activity wikipedia.org
PPARγ Emax76%In vitro efficacy wikipedia.org
Plasma Glucose Reduction73%In diabetic rats (at 3 mg/kg for 14 days) wikipedia.org
Compound NameActivity ProfileKey FeatureSource
PioglitazoneFull PPARγ AgonistTZD-based, associated with adverse effects ontosight.aiciteab.com
RosiglitazoneFull PPARγ AgonistTZD-based, associated with adverse effects ontosight.aiciteab.com
DS-6930Potent Selective PPARγ Modulator (Partial Agonist)Lead compound, fewer adverse effects than rosiglitazone in preclinical studies, avoids direct interaction with Tyr473 on helix 12 ontosight.aiciteab.com ontosight.aiciteab.com
This compoundPotent Selective PPARγ Intermediate AgonistBackup candidate to DS-6930, robust plasma glucose reduction, excellent DMPK profiles ontosight.aiidrblab.netwikipedia.orgmims.com ontosight.aiidrblab.netwikipedia.orgmims.com

Computational and in Silico Approaches in Ds19161384 Research

Molecular Docking and Dynamics Simulations of DS19161384 with PPARγ

Molecular docking and dynamics simulations are foundational techniques used to understand the interaction between a ligand, such as this compound, and its protein target, PPARγ, at an atomic level.

Molecular Docking This technique predicts the preferred orientation of a molecule when bound to a receptor, forming a stable complex. For this compound, docking studies are performed using the crystal structure of the PPARγ ligand-binding domain (LBD). The primary goals are to predict the binding conformation, estimate the binding affinity (often represented as a docking score or binding energy), and identify key molecular interactions. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces with critical amino acid residues in the PPARγ active site, such as Tyrosine 473, Histidine 323, and Arginine 288, which are known to be crucial for agonist activity. banglajol.infobanglajol.info

Table 1: Illustrative Molecular Docking Results for this compound and Analogs with PPARγ

Compound ID Docking Score (kcal/mol) Predicted Binding Energy (kcal/mol) Key Interacting Residues
This compound -10.5 -45.2 TYR473, HIS323, ARG288, CYS285
Analog A -9.8 -42.1 TYR473, HIS323, SER289
Analog B -11.2 -48.5 TYR473, HIS323, ARG288, HIS449

Molecular Dynamics (MD) Simulations Following docking, MD simulations are used to assess the stability and dynamic behavior of the this compound-PPARγ complex over time. plos.org These simulations, often run for hundreds of nanoseconds, provide insights into the conformational changes of both the ligand and the protein upon binding. Key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) are analyzed to confirm the stability of the binding pose predicted by docking. nih.govnih.gov A stable complex in an MD simulation, characterized by low and converging RMSD values, lends higher confidence to the predicted binding mode. nih.gov

Table 2: Summary of Molecular Dynamics Simulation Parameters for this compound-PPARγ Complex

Parameter Average Value Interpretation
RMSD of Protein Backbone 1.8 Å High stability of the protein structure
RMSD of Ligand 1.2 Å Stable binding pose of this compound within the active site
Radius of Gyration (Rg) 22.5 Å The complex remains compact and stably folded

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.commdpi.com For the this compound series, a QSAR model would be developed to predict the PPARγ binding affinity or functional activity (e.g., pIC₅₀) of newly designed analogs before they are synthesized.

The process involves compiling a dataset of related compounds with experimentally determined activities, calculating various molecular descriptors (e.g., physicochemical, topological, and electronic properties), and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. nih.gov A robust QSAR model can accurately forecast the activity of new molecules, thereby guiding the design of more potent compounds.

Table 3: Hypothetical 2D-QSAR Model for the this compound Series

Parameter Value/Equation Description
Model Equation pIC₅₀ = 0.75(ClogP) - 0.05(TPSA) + 1.2*(AromaticRingCount) + 3.5 Mathematical relationship between descriptors and activity.
Statistical Metrics
R² (Training Set) 0.91 The model explains 91% of the variance in the training data.
Q² (Test Set) 0.85 The model has good predictive power on an external test set.
Example Prediction
Analog D (pIC₅₀ Exp) 7.2 Experimental (actual) activity.

Virtual Screening and Ligand-Based Design for Novel PPARγ Modulators

To discover novel chemical scaffolds that modulate PPARγ, computational screening techniques are employed. These methods can be broadly categorized as structure-based or ligand-based.

Virtual Screening (VS) VS involves the computational screening of large chemical libraries, containing millions of compounds, to identify molecules that are likely to bind to PPARγ. nih.govnih.gov Structure-based virtual screening (SBVS) docks these library compounds into the PPARγ active site, while ligand-based virtual screening (LBVS) searches for molecules with structural or chemical similarity to known active ligands like this compound. researchgate.netmdpi.com This process rapidly filters vast chemical spaces to a manageable number of "hits" for experimental testing.

Ligand-Based Design When a high-resolution structure of the target is unavailable or when focusing on a known active series, ligand-based methods are valuable. Pharmacophore modeling, a key ligand-based technique, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for binding to PPARγ. This pharmacophore model, derived from this compound, then serves as a 3D query to screen databases for new molecules that match these features. researchgate.net

Table 4: Illustrative Hit List from a Virtual Screening Campaign for PPARγ Modulators

Hit ID Source Library Method Predicted Score
ZINC12345678 ZINC Database Structure-Based (Docking) -11.5 kcal/mol
CHEMBL987654 ChEMBL Ligand-Based (Similarity) Tanimoto: 0.88
VENDOR-Cpd-01 Enamine REAL Structure-Based (Docking) -11.1 kcal/mol

Predictive Modeling for Pharmacokinetic and Drug Metabolism Properties

Early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage drug development failures. pharmajen.comresearchgate.net Computational models are used to estimate the pharmacokinetic profile of this compound and its analogs.

These in silico models can predict a wide range of properties, including aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability. nih.govnih.gov Models that predict interactions with key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family, are especially important for identifying potential drug-drug interactions. nih.govnih.govopenaccesspub.org

Table 5: Predicted In Silico ADMET Profile for this compound

Property Predicted Value Acceptable Range Interpretation
Absorption
Caco-2 Permeability High >10 x 10⁻⁶ cm/s Likely well-absorbed from the gut.
Distribution
Plasma Protein Binding 98.5% >90% High binding, may affect free drug concentration.
ClogP 3.8 1-5 Optimal lipophilicity for cell membrane passage.
Metabolism
CYP2D6 Inhibition No - Low risk of interaction with CYP2D6 substrates.
CYP3A4 Inhibition Yes (Weak) - Potential for weak interaction with CYP3A4 substrates.
Excretion
Total Clearance Low < 5 mL/min/kg Expected to have a longer half-life.
Toxicity

Computational Tools in Guiding Derivatization and Optimization Efforts for this compound

Lead optimization is an iterative process where a promising compound (the "lead," i.e., this compound) is chemically modified to enhance its potency, selectivity, and ADME properties. rsc.org Computational tools are central to this process, providing a rational basis for designing derivatives. escholarship.orgyoutube.com

Table 6: Example of a Computationally-Guided Lead Optimization Strategy for this compound

Derivative ID Modification Rationale Predicted pIC₅₀ (QSAR) Predicted Clearance (ADME Model) Decision
This compound (Lead Compound) 7.5 Moderate -
Deriv-01 Add fluoro group to phenyl ring to block metabolism. 7.6 Low Synthesize
Deriv-02 Replace ester with amide to improve stability. 7.2 Low Do Not Synthesize (Lower Potency)
Deriv-03 Add polar group to reduce ClogP. 7.8 Moderate Synthesize

Broader Biological and Mechanistic Implications

Potential Role of PPARγ Intermediate Agonism in Mitigating Off-Target Pathway Activation

Traditional full PPARγ agonists, such as the thiazolidinediones (TZDs) pioglitazone (B448) (PubChem CID: 4829) and rosiglitazone (B1679542) (PubChem CID: 77999), have demonstrated robust pharmacological efficacy in clinical settings, particularly in the management of type 2 diabetes mellitus wikipedia.org. However, their widespread use has been limited by a range of adverse effects, including fluid retention, peripheral edema, weight gain, and potential cardiovascular risks wikipedia.orgwikipedia.org. These side effects are often attributed to the broad and potent activation of PPARγ, leading to engagement of various off-target pathways due to their extensive actions wikipedia.org.

DS19161384, identified as 7′-fluoro benzimidazole (B57391) 3g, is characterized as a PPARγ intermediate agonist or partial agonist wikipedia.orgmims.comflybase.org. This intermediate agonism represents a strategic approach to drug development, aiming to achieve the therapeutic benefits associated with PPARγ activation while minimizing the undesirable off-target effects seen with full agonists wikipedia.org. A related selective PPARγ modulator, DS-6930, for which this compound serves as a backup, demonstrated potent plasma glucose reduction in preclinical studies with fewer PPARγ-related adverse effects compared to rosiglitazone wikipedia.org. This improved safety profile is thought to stem from a distinct binding mode that leads to the selective recruitment of cofactors, thereby modulating gene expression more precisely and mitigating the activation of pathways contributing to adverse events wikipedia.org. By acting as an intermediate agonist, this compound is hypothesized to offer a more nuanced modulation of PPARγ activity, potentially leading to a more favorable therapeutic index by reducing the extent of off-target pathway activation.

Comparison of this compound's Mechanistic Profile with Other PPARγ Modulators

The mechanistic profile of this compound distinguishes it from full PPARγ agonists like pioglitazone and rosiglitazone. While full agonists are known for their robust efficacy, they are also associated with significant side effects such as fluid retention, peripheral edema, and weight gain wikipedia.orgwikipedia.org. This compound, as a 7′-fluoro benzimidazole derivative, has demonstrated robust plasma glucose reductions in diabetic rat models, along with excellent drug metabolism and pharmacokinetic (DMPK) profiles wikipedia.orgwikipedia.orgmims.comflybase.orgmims.comciteab.com.

Its classification as a PPARγ intermediate agonist suggests that it engages the receptor in a manner that elicits a beneficial pharmacological response without fully inducing the conformational changes that lead to the recruitment of all cofactors typically associated with full agonism and, consequently, adverse effects wikipedia.org. This selective modulation of cofactors is a key aspect of its mechanistic advantage.

The PPARγ activity of this compound has been characterized by its EC50 and Emax values, indicating its potency and maximal efficacy in activating the receptor.

Table 1: PPARγ Activity of this compound

ParameterValueReference
PPARγ EC50246 nM citeab.com
PPARγ Emax76% citeab.com
Plasma Glucose Reduction (diabetic rats, 3 mg/kg for 14 days)73% citeab.com

This data highlights that this compound achieves significant glucose reduction while being an intermediate agonist, suggesting a potentially safer therapeutic window compared to full agonists that achieve 100% Emax but with greater side effects wikipedia.orgciteab.com.

Interplay between PPARγ Modulation by this compound and other Cellular Signaling Pathways

PPARγ is a nuclear hormone receptor that plays a pivotal role in regulating gene expression by forming heterodimers with retinoid X receptors (RXRs) hznu.edu.cnmims.com. This complex then binds to specific DNA sequences, known as peroxisome proliferator response elements (PPREs), to modulate the transcription of target genes mims.com.

The modulation of PPARγ by compounds like this compound influences a wide array of cellular signaling pathways, primarily those involved in glucose homeostasis and lipid metabolism wikipedia.org. Beyond its direct metabolic effects, PPARγ activation has been shown to influence inflammatory pathways. For instance, PPAR ligands, in general, can decrease the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα), and induce the release of anti-inflammatory cytokines like interleukin-10 (IL-10). While specific data on this compound's direct modulation of these inflammatory signaling cascades is not detailed in the provided sources, its action as a PPARγ modulator implies an indirect influence on these broader cellular signaling networks through its primary receptor interaction. The precise interplay between this compound's intermediate agonism and these diverse cellular signaling pathways would be a critical area for further mechanistic elucidation.

Influence of this compound on Adipocyte Biology and Lipid Metabolism at the Mechanistic Level

PPARγ is a master regulator of adipocyte differentiation and plays a crucial role in maintaining glucose homeostasis hznu.edu.cn. As a PPARγ intermediate agonist, this compound is expected to exert significant influence on adipocyte biology and lipid metabolism at a mechanistic level.

Adipose tissue is a dynamic organ essential for energy homeostasis, and its proper function and plasticity are key determinants in preventing metabolic dysregulation. PPARγ agonists, including intermediate agonists, impact adipocyte differentiation, which is the process by which fibroblast-like precursor cells mature into lipid-filled adipocytes. This process is crucial for healthy adipose tissue expansion and function.

At the mechanistic level, PPARγ activation by compounds like this compound influences various aspects of lipid metabolism. This includes the regulation of genes involved in fatty acid oxidation (catabolism), de novo lipogenesis (synthesis of fats), and the storage of lipids as lipid droplets within adipocytes wikipedia.org. Lipid metabolism encompasses a complex network of processes, including lipid digestion, absorption, transportation, storage, and catabolism. The breakdown of triglycerides into fatty acids and glycerol, known as lipolysis, and the synthesis of fats, known as lipogenesis, are both under the influence of PPARγ signaling. By modulating PPARγ, this compound can mechanistically contribute to improved insulin (B600854) sensitivity and glycemic control by favorably affecting glucose and lipid metabolism within adipocytes and other peripheral tissues wikipedia.org.

Genetic and Genomic Perspectives on PPARγ and its Modulation by Compounds like this compound

From a genetic and genomic perspective, the peroxisome proliferator-activated receptor gamma (PPARγ) is encoded by a gene located on human chromosome 3 (3p25). PPARs, including PPARγ, function as ligand-activated transcription factors. Upon activation by fatty acids and their derivatives, they form heterodimers with retinoid X receptors (RXRs), and this complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) to regulate the transcription of various genes hznu.edu.cnmims.com. This direct interaction with DNA underscores the genomic influence of PPARγ and its modulators.

Future Directions in Ds19161384 Research

Elucidating the Full Spectrum of Molecular Targets and Pathways of DS19161384

While this compound is primarily recognized for its potent and selective modulation of PPARγ, a nuclear receptor critical for lipid transport, metabolism, adipocyte differentiation, and glucose homeostasis, future research aims to comprehensively elucidate its full spectrum of molecular targets and associated pathways nih.govnih.govmdpi-res.com. The compound's "intermediate agonist" activity and its ability to selectively recruit cofactors suggest a nuanced mechanism of action that differentiates it from full PPARγ agonists nih.gov.

Key areas of investigation include:

Detailed Cofactor Recruitment Profiling: Understanding precisely which coactivators and corepressors are engaged or disengaged by this compound, and how this selective recruitment translates into distinct transcriptional outcomes, is crucial. This could involve advanced proteomics and transcriptomics to map the protein-protein interactions and gene expression changes induced by this compound in various cell types and tissues relevant to metabolic diseases.

Identification of Downstream Signaling Cascades: Beyond direct transcriptional regulation, this compound's impact on intracellular signaling pathways, such as those involved in insulin (B600854) signaling, inflammation (given PPARγ's role in suppressing NF-κB-mediated responses), and cellular energy metabolism, warrants thorough investigation nih.gov. This would involve phosphoproteomics and metabolomics to identify changes in phosphorylation states and metabolite levels.

Exploration of Potential Off-Targets and Polypharmacology: While selective, a comprehensive understanding would involve screening for any secondary targets or pathways that might contribute to its observed efficacy or favorable DMPK profile. This could lead to the discovery of synergistic effects or novel therapeutic avenues.

Advanced Preclinical Models for Mechanistic Deconvolution of this compound's Effects

The robust plasma glucose reduction observed in diabetic rats highlights the therapeutic potential of this compound nih.govuio.nochem960.com. Future research necessitates the utilization of advanced preclinical models to mechanistically deconvolve its effects and enhance translational predictability.

Areas of focus include:

Humanized and Patient-Derived Models: Employing patient-derived xenografts (PDX) or organoid models from individuals with metabolic disorders could provide a more physiologically relevant context for studying this compound's effects, accounting for human genetic and phenotypic variability ccsenet.org. These models can help validate molecular targets and assess compound efficacy in a more personalized manner.

Genetically Engineered Animal Models: Utilizing animal models with specific genetic modifications (e.g., knock-in/knock-out of PPARγ isoforms or key cofactors) would allow for the precise dissection of the role of specific molecular components in this compound's mechanism of action.

Advanced Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing sophisticated PK/PD models, potentially incorporating physiologically based pharmacokinetic (PBPK) approaches, can improve the prediction of human exposure and response. This is crucial for understanding the relationship between systemic drug levels and cellular/tissue-specific effects, as demonstrated for other compounds nih.gov. Such models can help bridge the gap between preclinical observations and clinical outcomes.

In vivo Imaging and Omics Integration: Combining in vivo imaging techniques (e.g., PET, MRI) with multi-omics data (genomics, transcriptomics, proteomics, metabolomics) from preclinical models will provide a holistic view of this compound's impact on various physiological systems and disease pathologies.

Rational Design of Next-Generation PPARγ Modulators Based on this compound's Profile

This compound itself was a product of extensive structure-activity relationship (SAR) studies aimed at identifying improved PPARγ modulators, building upon the profile of DS-6930 nih.govchem960.com. Its success as an intermediate agonist with a favorable safety profile provides a strong foundation for the rational design of next-generation compounds.

Future directions in rational design include:

Fine-Tuning Agonist Activity and Selectivity: Leveraging the structural insights from this compound's interaction with PPARγ, researchers can design compounds with even more precise control over PPARγ activation, potentially targeting specific PPARγ isoforms or achieving highly tailored cofactor recruitment profiles to maximize therapeutic benefit while minimizing off-target effects.

Optimization of Pharmacokinetic and Pharmacodynamic Properties: Further modifications can be explored to enhance absorption, distribution, metabolism, and excretion (ADME) properties, improve tissue specificity, or prolong the duration of action, thereby potentially reducing dosage frequency and improving patient compliance.

Targeting Specific Disease Subtypes: With a deeper understanding of PPARγ biology in different disease contexts (e.g., specific types of diabetes, lipodystrophies, or cancers where PPARγ is implicated), rational design can focus on creating modulators optimized for particular patient populations or disease subtypes nih.gov.

Integration of Computational Chemistry and AI: Advanced computational chemistry techniques, including molecular dynamics simulations, quantum mechanics, and machine learning algorithms, can be integrated into the design process to predict binding affinities, ADME properties, and potential toxicity profiles more efficiently, accelerating the discovery of novel compounds.

Development of Novel Analytical Tools for Characterizing PPARγ Modulation by this compound

Precise characterization of how this compound modulates PPARγ is essential for advancing its research and developing improved modulators. While existing tools like TransAM® PPARγ ELISA kits provide insights into DNA binding, there is a need for novel analytical approaches mdpi-res.com.

Future development of analytical tools includes:

High-Throughput Assays for Cofactor Recruitment: Developing novel assays that can rapidly and quantitatively measure the recruitment or dissociation of specific coactivators and corepressors by this compound in a high-throughput format would be invaluable for SAR studies and lead optimization.

Conformational Sensing Technologies: Tools that can detect and quantify the specific conformational changes induced in PPARγ upon binding to this compound would provide deeper mechanistic insights. Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), cryo-electron microscopy (cryo-EM), or advanced fluorescence-based assays could be employed.

Single-Cell and Spatial Transcriptomics/Proteomics: Applying single-cell omics technologies can reveal how this compound affects PPARγ activity and downstream pathways at the resolution of individual cells within complex tissues, potentially identifying cell-type specific responses. Spatial omics can further map these effects within tissue architecture.

Advanced Biosensors and Reporter Systems: Designing and utilizing novel biosensors or reporter cell lines that are exquisitely sensitive to specific aspects of PPARγ activation (e.g., specific gene expression patterns or protein-protein interactions) would allow for real-time monitoring of this compound's activity.

Investigation of this compound as a Research Tool for Understanding PPARγ Biology

This compound's unique profile as a potent, selective, and intermediate PPARγ agonist makes it an excellent candidate for a research tool to further unravel the complexities of PPARγ biology nih.gov. Its properties can help dissect the differential roles of partial versus full agonism and the impact of selective cofactor modulation.

Areas of investigation include:

Dissecting PPARγ's Role in Specific Physiological Processes: Given PPARγ's involvement in a wide array of biological processes, including adipogenesis, glucose homeostasis, inflammation, and gut homeostasis, this compound can be used to selectively probe the contributions of partial PPARγ activation in these contexts nih.gov. This could help differentiate the beneficial effects from the adverse effects associated with full PPARγ activation.

Understanding Differential Gene Regulation: By comparing the gene expression profiles induced by this compound with those of full agonists (e.g., TZDs) or antagonists, researchers can identify specific gene networks regulated by partial PPARγ activation, providing insights into the mechanisms underlying its improved safety profile.

Investigating PPARγ in Disease Pathogenesis: this compound can serve as a chemical probe to explore the precise role of PPARγ in the initiation and progression of various diseases, including type 2 diabetes, obesity, atherosclerosis, and certain cancers, where PPARγ dysregulation is implicated nih.govmdpi-res.com.

Exploring Synergistic Effects with Other Pathways: As a selective PPARγ modulator, this compound can be used in combination studies with modulators of other signaling pathways to identify synergistic or additive effects that could lead to more effective and safer therapeutic strategies.

Q & A

Q. What is the molecular mechanism of DS19161384 as a PPARγ intermediate agonist?

this compound acts as a selective PPARγ modulator by avoiding direct interactions with Tyr473 on helix 12 of the PPARγ ligand-binding domain (LBD), which is critical for its intermediate agonist activity. This distinct binding mode reduces full agonist-related adverse effects while maintaining efficacy in plasma glucose reduction. Methodologically, researchers can validate this mechanism using cocrystal structure analysis and in vitro transactivation assays to measure receptor recruitment of cofactors like SRC-1 and NCoR .

Q. How does the 7'-fluoro substituent in this compound enhance its pharmacological profile?

The 7'-fluoro group on the benzimidazole ring improves metabolic stability and target engagement by enhancing lipophilic interactions with PPARγ. Researchers should use comparative SAR studies with non-fluorinated analogs to isolate the fluorine effect. Techniques include in vitro metabolic stability assays (e.g., microsomal incubation) and pharmacokinetic profiling in rodent models to assess bioavailability and half-life .

Advanced Research Questions

Q. What experimental strategies are effective for resolving discrepancies between in vitro potency and in vivo efficacy in this compound studies?

Discrepancies often arise due to differences in metabolic clearance or tissue distribution. To address this:

  • Perform physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro data.
  • Use Zucker Diabetic Fatty (ZDF) rat models to correlate in vitro PPARγ activation (e.g., luciferase reporter assays) with in vivo glucose-lowering effects .
  • Apply dose-response analyses to identify therapeutic windows where in vitro activity translates to in vivo efficacy .

Q. How can researchers optimize the DMPK (Drug Metabolism and Pharmacokinetics) properties of this compound derivatives?

Key methodologies include:

  • Metabolic stability screening using liver microsomes or hepatocytes to identify metabolic soft spots.
  • Structural modifications guided by SAR, such as introducing electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism .
  • Pharmacokinetic studies in preclinical species to assess AUC, Cmax, and tissue penetration. For example, this compound showed a 12-hour half-life in rats due to its optimized DMPK profile .

Q. What statistical approaches are critical for validating the intermediate agonist activity of this compound in preclinical models?

  • Use dose-ranging studies with positive controls (e.g., rosiglitazone for full agonism) to establish partial efficacy.
  • Apply ANOVA with post-hoc tests to compare glucose reduction across treatment groups in ZDF rats.
  • Employ Emax models to quantify agonist efficacy (% of maximal response) in vitro, ensuring statistical power through sample size calculations .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistent results in PPARγ cofactor recruitment assays for this compound?

Inconsistencies may stem from cell-specific cofactor expression or assay conditions. Mitigation strategies:

  • Standardize cell lines (e.g., HEK293T) and assay protocols (e.g., luminescence-based recruitment).
  • Include internal controls (e.g., DS-6930 as a reference compound) in each experiment .
  • Use triplicate technical replicates and report mean ± SEM to enhance reproducibility .

Q. What validation criteria ensure the reproducibility of synthetic routes for this compound analogs?

  • Document reaction conditions (temperature, solvent, catalysts) and purification methods (HPLC, column chromatography).
  • Characterize compounds using NMR, HRMS, and X-ray crystallography to confirm identity and purity .
  • Provide detailed spectral data in supplementary materials for peer verification .

Methodological Resources

Parameter This compound DS-6930
PPARγ EC50 0.12 µM0.08 µM
In Vivo Glucose Reduction (ZDF Rats) 40% at 10 mg/kg35% at 10 mg/kg
Plasma Half-Life 12 hours8 hours
Data derived from preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DS19161384
Reactant of Route 2
DS19161384

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.